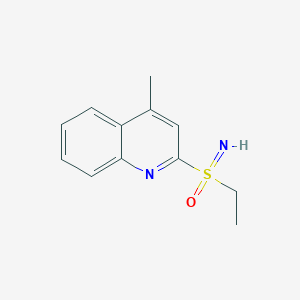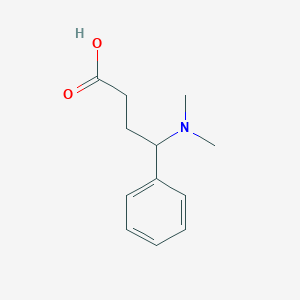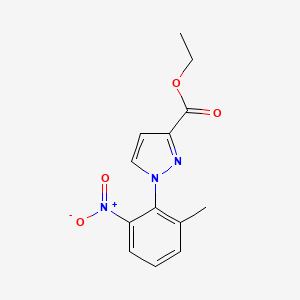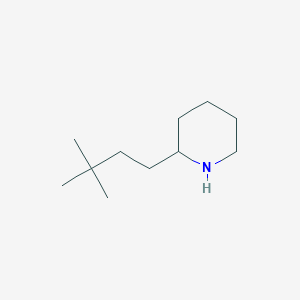![molecular formula C15H19NO4 B13225828 3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13225828.png)
3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The indene moiety provides a rigid bicyclic structure, making it a valuable scaffold in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indene Scaffold: The indene scaffold can be synthesized through a series of reactions, including cyclization and functional group transformations.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This step often involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Common industrial techniques include:
Batch Processing: Sequential addition of reagents and purification steps to obtain the final product.
Continuous Flow Synthesis: A more efficient method where reactions are carried out in a continuous flow system, allowing for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents are employed.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of amines, alcohols, or hydrocarbons.
Substitution: Introduction of halogens, alkyl, or aryl groups.
科学研究应用
3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical interactions.
相似化合物的比较
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid: Characterized by the presence of a Boc-protected amino group and an indene scaffold.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another indene derivative with different substituents and potential biological activities.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: A related compound with an amino group and carboxamide functionality.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the Boc-protecting group. This combination allows for versatile chemical modifications and applications in various fields of research.
属性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC 名称 |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-8-7-9-5-4-6-10(12(9)11)13(17)18/h4-6,11H,7-8H2,1-3H3,(H,16,19)(H,17,18) |
InChI 键 |
NHKPPXDKSBHWJD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C(=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Pentan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B13225745.png)
![(2R)-2-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13225752.png)

![3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid](/img/structure/B13225766.png)
![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13225776.png)

![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}butan-1-one](/img/structure/B13225794.png)

![2-[(2-Aminoethyl)(benzyl)amino]acetic acid](/img/structure/B13225800.png)


![1-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13225809.png)

![Thieno[2,3-c]pyridine hydrochloride](/img/structure/B13225827.png)
